Musk ambrette
Description
Historical Context of Synthetic Musks and Musk Ambrette
The quest for musk-like scents, historically derived from the glands of the musk deer, began in earnest with the development of synthetic alternatives. This pursuit led to the creation of various classes of synthetic musks, with nitro musks being the earliest group.
The era of synthetic musks commenced in 1888 with the accidental discovery by chemist Albert Baur. While working on the synthesis of new explosives, Baur synthesized nitro derivatives of benzene (B151609) that possessed a distinct musk odor. His initial work led to the creation of several compounds, including musk xylene, musk ketone, and this compound, which were derived from the nitration of alkylbenzenes ewg.orgindustrialchemicals.gov.aunih.govwikiparfum.comwikipedia.org. Natural musk, once a highly prized but prohibitively expensive ingredient, was obtained from the musk deer, with its scent pouch being a key source. The high cost and ethical concerns surrounding the hunting of musk deer, which led to their endangered status and eventual protection, spurred the development of these more accessible synthetic alternatives nih.govwikiparfum.comnih.govneurosciencenews.comcymitquimica.comgoogleapis.com.
This compound (chemical name: 4-tert-butyl-3-methoxy-2,6-dinitrotoluene) was first patented by Baur in 1892. The commercial synthesis of this compound involves a multistep process. Typically, meta-cresol is methylated to form its methyl ether, which is then butylated using isobutyl chloride in the presence of aluminum chloride. The resulting tert-butylcresyl methyl ether is subsequently nitrated at low temperatures using fuming nitric acid to yield this compound ewg.orgnih.goviarc.frnih.govgoogle.comgoogle.com. While the fundamental synthetic pathway was established early in the history of synthetic musks, its widespread use eventually declined due to emerging concerns nih.govresearchgate.netnih.govnih.govgreenpeace.torsc.org.
Nitro musks, including this compound, dominated the synthetic musk market for decades due to their cost-effectiveness and potent fragrance profiles greenpeace.torsc.orgewg.orgontosight.ai. However, by the mid-1980s, concerns regarding their potential toxicity, environmental persistence, and bioaccumulation led to a significant decline in their production and use in Europe and other regions nih.govresearchgate.netnih.govnih.govgreenpeace.torsc.org. This compound, in particular, has been associated with photosensitivity and neurotoxicity, leading to its discontinuation in fragrances and a ban in cosmetic products in the European Union by 1995 ewg.orgwikiparfum.comsmolecule.comnordicscreening.org. This shift prompted the industry to favor polycyclic and macrocyclic musks, which were perceived as safer alternatives with improved environmental profiles nih.goviarc.frresearchgate.netgreenpeace.torsc.orgnih.gov.
Current Academic Significance of this compound Studies
Despite its reduced use in consumer products, this compound remains a subject of considerable academic research due to its historical presence in the environment and its potential health effects.
This compound is recognized as an environmental pollutant due to its persistence and widespread presence in various environmental matrices. Studies have detected this compound in wastewater treatment plant effluents, sludge, surface waters, and even in human tissues such as blood, breast milk, and adipose tissue ewg.orgindustrialchemicals.gov.aunih.govnih.govresearchgate.net. Its lipophilic nature contributes to its potential for bioaccumulation, with moderate partitioning predicted for water industrialchemicals.gov.aunih.govcymitquimica.comnih.gov. While biodegradation pathways are not fully elucidated, the persistence of this compound and its potential degradation products in the environment is a key area of study industrialchemicals.gov.augreenpeace.to. Its detection in environmental samples, even after its use was restricted, underscores the long-term environmental implications of its past widespread application industrialchemicals.gov.augreenpeace.to.
Current research on this compound in human health sciences primarily focuses on its potential to act as an endocrine disruptor, its photosensitizing properties, and its neurotoxic potential. Studies have indicated that this compound can cause photoallergic reactions, where skin exposed to sunlight develops allergic responses ewg.orgnih.govsmolecule.comoup.com. Animal models have suggested neurotoxic effects, including degeneration of nerve tissue ewg.orgsmolecule.com. More recently, research has highlighted this compound's potential to act as an endocrine disruptor, specifically by stimulating receptors in the brain (KISS1R) that control the reproductive axis. This stimulation has been linked to an increased expression of hormones associated with puberty, raising concerns about its potential to contribute to early puberty in girls neurosciencenews.comnih.govewg.orgsmolecule.comnih.govpurehaven.comscitechdaily.com. Investigations also suggest it may inhibit cellular transport mechanisms, potentially increasing cellular toxicity from other compounds ewg.orgsmolecule.com.
Continued Need for Comprehensive Research
The scientific investigation into this compound, a synthetic nitro musk historically valued for its potent fragrance properties, continues to evolve. While its use has declined in many regions due to various concerns, its presence in the environment and the need for a complete scientific understanding necessitate ongoing research. Current research efforts highlight several areas where comprehensive investigation is still critically required, particularly concerning its analytical detection, environmental fate, and chemical behavior.
Analytical Methodologies and Detection Challenges
The accurate and sensitive detection of this compound in diverse environmental and biological matrices remains a significant area of research. Various analytical techniques, including Gas Chromatography with Electron Capture Detection (GC/ECD), Gas Chromatography-Mass Spectrometry (GC/MS), and High-Performance Liquid Chromatography (HPLC), have been employed. However, achieving consistently low detection limits and high selectivity across different sample types presents ongoing challenges. For instance, detection limits reported for this compound vary considerably depending on the method and matrix, ranging from nanogram levels (ng) to picogram levels (pg) nih.goviarc.frresearchgate.net. While some studies have reported successful detection in human milk and adipose tissue, others have noted its absence in certain product analyses, underscoring the need for refined and standardized analytical protocols nih.govresearchgate.netresearchgate.net. The development of more robust, sensitive, and cost-effective methods is essential for comprehensive environmental monitoring and risk assessment.
Table 1: Reported Analytical Detection Limits for this compound
| Analytical Method | Matrix Type | Reported Detection Limit | Reference(s) |
| GC/ECD | General | 1.0–1.6 ng | nih.goviarc.fr |
| GC/ECD | Human Milk | < 0.01 to 0.29 mg/kg fat | nih.govresearchgate.net |
| GC/ECD | Human Adipose Tissue | 10 µg/kg fat | nih.gov |
| TLC | General | 2–5 x 10⁻⁷ g | nih.gov |
| HPLC | General | 2 x 10⁻⁹ g | nih.gov |
| GC-ECD | Fragrance Products | 0.5–1.5 ng/g (LOD) | researchgate.net |
| GC-MS | Personal Care Products | < 38 pg g⁻¹ (LOD) | researchgate.net |
Environmental Persistence and Degradation Pathways
This compound, like other nitro musks, is characterized by its environmental persistence and resistance to rapid biodegradation nih.govindustrialchemicals.gov.aucanada.canih.gov. While it is known to partition primarily into water industrialchemicals.gov.au, detailed experimental data on its specific degradation pathways under various environmental conditions remain limited industrialchemicals.gov.au. Research indicates that transformation products of nitro musks can also be persistent, further complicating the understanding of their environmental fate nih.gov. Studies have detected this compound in various environmental compartments, including wastewater treatment plant influents and effluents, surface waters, and even in rainwater, suggesting its long-term presence in ecosystems nih.govindustrialchemicals.gov.augreenpeace.toresearchgate.netresearchgate.net. The lack of comprehensive data on its degradation kinetics, potential for bioaccumulation of its metabolites, and transformation products necessitates further investigation to fully assess its environmental impact.
Table 2: Environmental Occurrence of this compound
| Environmental Matrix | Reported Occurrence/Concentration | Reference(s) |
| Human Milk | < 0.01–0.29 mg/kg fat (mean 0.04 mg/kg fat) | nih.govnih.gov |
| Human Adipose Tissue | 10 µg/kg fat | nih.gov |
| Betel Quid/Tobacco | 0.82 to 1.44 mg/g wet weight | nih.gov |
| Perfumed Chewing Tobacco | 11.22 to 23.51 mg/g wet weight | nih.gov |
| Cosmetic Products | Detected in 41% (1989), 8% (1990), 11% (1992) of samples | nih.gov |
| Rainwater | Detected at 34% of collection points | greenpeace.to |
| Seafood (Shanghai) | Up to 15.4 μg/kg | smolecule.com |
| Wastewater Treatment Plant Effluents | Detected in various studies, indicating presence in treated water | researchgate.netresearchgate.net |
Chemical Properties and Environmental Fate
While some basic physical and chemical properties of this compound are documented, such as its solubility and predicted partitioning behavior, a complete dataset for its chemical stability and reactivity under diverse environmental conditions is still developing industrialchemicals.gov.au. Research into its behavior in different pH levels, temperatures, and in the presence of other environmental contaminants is crucial for predicting its fate and potential transformations. The slow photo-oxidation rate in the troposphere, with an estimated half-life exceeding 6.1 days, further indicates its potential for persistence in various environmental compartments industrialchemicals.gov.au. Understanding these chemical interactions and stability profiles is vital for accurate environmental modeling and risk assessment.
Addressing Knowledge Gaps in Broader Scientific Context
The cumulative research findings on this compound highlight significant knowledge gaps that warrant further scientific inquiry. While animal models and cell-line experiments suggest potential biological effects, the implications of prolonged, low-dose human exposure remain largely unknown, emphasizing the need for more epidemiological studies nih.govresearchgate.net. Furthermore, the complex interactions of this compound with biological systems, including its potential endocrine-disrupting properties, require deeper investigation to establish a comprehensive risk profile nih.govpurehaven.comnih.gov. Addressing these multifaceted research needs is paramount for a thorough scientific understanding of this compound's impact on both environmental and human health.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUILGSCPYJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025689 | |
| Record name | Musk ambrette | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Musk ambrette | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000131 [mmHg] | |
| Record name | Musk ambrette | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale yellow leaves from alcohol | |
CAS No. |
83-66-9, 73507-41-2 | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Musk ambrette | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Musk ambrette | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Musk ambrette paste | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MUSK AMBRETTE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MUSK AMBRETTE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Musk ambrette | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55V150W8R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
183 to 187 °F (NTP, 1992), 85 °C | |
| Record name | MUSK AMBRETTE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20716 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSK AMBRETTE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Dynamics and Fate of Musk Ambrette
Environmental Occurrence and Distribution of Musk Ambrette
This compound, a synthetic nitro musk, has been identified in various environmental compartments as a result of its use in a wide range of consumer products. Due to restrictions and bans on its use in many regions over the past few decades because of health concerns, its environmental presence has become less frequently reported in recent scientific literature. rsc.orgewg.org However, historical data provides insight into its distribution and persistence in the environment.
Detection in Aquatic Environments
The primary pathway for this compound to enter aquatic systems is through the discharge of treated and untreated wastewater. nih.gov Its chemical properties influence its distribution among water, sediment, and sludge.
The detection of this compound in surface waters is not commonly reported in recent environmental surveys. For instance, a study of the Han River in Korea did not detect this compound, although other synthetic musks were present. mdpi.com This suggests that in regions where its use has been discontinued (B1498344), concentrations in surface water may have fallen below typical detection limits.
Wastewater treatment plants are significant conduits for synthetic musks entering the environment. However, recent monitoring programs often report non-detection of this compound in wastewater effluents. A study of four sewage treatment plants in Korea, for example, did not detect this compound in the final effluents. mdpi.com Similarly, another analysis of sewage sludge from various WWTPs found that nitro musk concentrations, including this compound, were below the limits of quantification. researchgate.net Older reports from the early 1980s noted that while other nitro musks were found in wastewater from treatment plants in Japan, specific concentrations for this compound were not provided. who.int
Due to its lipophilic nature, this compound is expected to adsorb to suspended solids and accumulate in sediment. However, specific concentration data for this compound in sediment is scarce in available research, with most studies on synthetic musk contamination in sediments focusing on the more prevalent polycyclic musks or other nitro musks like musk xylene.
Detection in Biota
The tendency of this compound to accumulate in fatty tissues leads to its detection in various organisms, a process known as bioaccumulation.
This compound has been detected in fish, although often at very low levels and less frequently than other synthetic musks. A German Food Contamination Monitoring Programme conducted between 1990 and 1992 only tentatively identified very low, unconfirmed levels of this compound in a limited number of fish samples. nih.gov A more definitive study in Denmark between 1999 and 2000 found this compound in half of the trout sampled from fish farms. nih.gov The concentrations were noted to be close to the analytical limit of detection.
Table 1: Detection of this compound in Farmed Trout (Denmark, 1999-2000)
| Species | Location | Frequency of Detection | Concentration (fresh weight) |
|---|
Source: Duedahl-Olesen L et al; Chemosphere: 61: 422-431 (2005). nih.gov
Many environmental monitoring studies that have successfully quantified other synthetic musks in fish have reported non-detection of this compound, underscoring its declining prevalence in aquatic ecosystems. who.intnih.gov
Shellfish
The bioaccumulation of synthetic musk compounds in aquatic organisms is a significant concern due to their lipophilic nature and resistance to degradation. inchem.org Shellfish, as filter-feeding organisms, can accumulate these compounds from the surrounding water.
During the German Food Contamination Monitoring Programme from 1990 to 1992, an analysis of 142 samples of fish, mussels, and shrimp was conducted for nitro musks. In this study, very low levels of this compound were tentatively identified in a small number of mussel samples, although these findings were not definitively confirmed. nih.gov While specific concentration data for this compound in shellfish is limited, the detection of other nitro musks, such as musk xylene, in mussel samples at concentrations of 0.01–0.04 mg/kg fat highlights the potential for this class of compounds to accumulate in marine bivalves. nih.gov
The inhibitory effects of nitromusks on the activity of multidrug efflux transporters in the marine mussel Mytilus californianus have been demonstrated, with nitromusks being more effective inhibitors than polycyclic musks. nih.gov This inhibition could affect the organism's ability to eliminate xenobiotics, potentially leading to higher bioaccumulation.
Concentrations of Nitromusks in Shellfish
| Compound | Species | Location | Concentration (mg/kg fat) | Reference |
|---|---|---|---|---|
| This compound | Mussels | Germany | Tentatively identified at very low levels (not confirmed) | nih.gov |
| Musk Xylene | Mussels | Germany | 0.01–0.04 | nih.gov |
Atmospheric Presence
This compound can be released into the atmosphere from various sources, including its use in consumer products and volatilization from wastewater treatment plants. rsc.orgacs.org Once in the atmosphere, it can exist in both vapor and particulate phases. nih.gov
The atmospheric fate of vapor-phase this compound is primarily governed by its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 11 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov
Studies have detected other nitro musks, such as musk xylene and musk ketone, at trace levels in the air at wastewater treatment plants, suggesting a potential pathway for this compound to enter the atmosphere. rsc.orgrsc.org While comprehensive data on the atmospheric concentrations of this compound in various environments are not widely available, research on other synthetic musks has shown higher concentrations in urban areas compared to rural locations. rsc.orguiowa.edu For instance, urban concentrations of the polycyclic musks HHCB and AHTN are on the order of 1-5 ng/m³, with background terrestrial concentrations being about an order of magnitude lower. uiowa.edu This suggests that atmospheric levels of this compound would likely be higher in more densely populated areas.
Atmospheric Fate and Presence of this compound
| Parameter | Finding | Reference |
|---|---|---|
| Atmospheric Half-Life (Vapor-Phase) | ~11 days (estimated) | nih.gov |
| Primary Degradation Pathway | Reaction with hydroxyl radicals | nih.gov |
| Removal of Particulate-Phase | Wet and dry deposition | nih.gov |
| Potential Emission Sources | Wastewater treatment plants, consumer products | rsc.orgacs.org |
Environmental Persistence and Degradation Pathways
The environmental persistence of this compound is a key factor in its widespread detection. Its chemical structure makes it resistant to rapid degradation under typical environmental conditions.
Biodegradation Studies
Inherent Biodegradability
Primary vs. Ultimate Degradation
The biodegradation of a chemical compound can be categorized into primary and ultimate degradation. Primary degradation refers to the initial transformation of the parent compound into one or more metabolites, which may still be persistent and retain some of the properties of the original substance. nih.gov Ultimate degradation, or mineralization, is the complete breakdown of the compound into simple inorganic substances like carbon dioxide, water, and mineral salts.
For nitroaromatic compounds like this compound, biodegradation can be initiated by either the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov The initial transformation products represent primary degradation. The inherent stability of the aromatic ring in these compounds often means that while primary degradation may occur, achieving complete ultimate degradation is a slow process.
Formation of Persistent Amine Metabolites
A significant pathway in the environmental fate of nitro musks is the reduction of their nitro groups to form more persistent and sometimes more mobile amino metabolites. nih.govnih.gov This transformation is particularly relevant in anaerobic environments such as sewage sludge. acs.orgnih.gov
Research has shown that amino metabolites of musk xylene and musk ketone can be found in sewage sludge, often at higher concentrations than the parent compounds. acs.orgnih.gov This indicates that the reduction of the nitro group is a key transformation process during wastewater treatment. While direct evidence for the formation of amino-musk ambrette in environmental samples is not as extensively documented in the available literature, the synthesis of 6-amino-musk ambrette for research purposes suggests its relevance as a potential metabolite. unlv.edu The presence of these amine metabolites in the environment is of concern as they are also persistent and their environmental behavior and potential toxicity may differ from the parent nitro musk compounds. nih.govnih.gov
Photodegradation Processes
Photodegradation, the breakdown of compounds by light, represents a potential pathway for the removal of this compound from the environment. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.
In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated to be 1.5 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life of this compound is estimated to be approximately 11 days, assuming a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Another estimate suggests an atmospheric half-life of 7.3 days for its degradation by hydroxyl radicals. smolecule.com
| Parameter | Estimated Value | Source |
|---|---|---|
| Rate Constant (25°C) | 1.5 x 10⁻¹² cm³/molecule-sec | nih.gov |
| Atmospheric Half-life | ~11 days | nih.gov |
| Alternative Atmospheric Half-life | 7.3 days | smolecule.com |
This compound possesses chemical structures known as chromophores that can absorb light at wavelengths greater than 290 nm, which is within the spectrum of sunlight reaching the Earth's surface. nih.gov This absorption of solar energy can lead to the direct breakdown of the molecule, a process known as direct photolysis. nih.gov Research indicates that photodegradation is a measurable, albeit minor, removal pathway for this compound in environmental systems. smolecule.com One study reported that under solar irradiation, approximately 13% of the compound undergoes phototransformation after 200 hours of exposure. smolecule.com The photochemical process is thought to involve the formation of indole (B1671886) and indoline (B122111) derivatives through cyclization reactions that involve the nitro group and the tert-butyl substituent. smolecule.com
Photosensitization is an indirect photodegradation process where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound or generate reactive species, such as singlet oxygen, which then degrade the compound. While this compound itself can act as a photosensitizer, leading to skin reactions upon sun exposure, detailed research findings on its degradation in the environment via photosensitization pathways are not extensively documented in the available scientific literature.
Environmental Partitioning Behavior
The movement and distribution of this compound between different environmental compartments such as water, soil, and sediment are dictated by its partitioning behavior. Adsorption to organic matter is a dominant fate process for this compound. smolecule.com this compound displays a strong affinity for organic carbon, which significantly influences its environmental distribution. smolecule.com Its tendency to adsorb to soil and sediment means it is less likely to remain in the aqueous phase. smolecule.com The desorption rates are notably slower than adsorption, indicating a degree of persistence in soil and sediment. smolecule.com
| Parameter | Estimated Value | Source |
|---|---|---|
| Logarithm of the Organic Carbon-Water Partition Coefficient (Log Koc) | >3.7 (corresponding to a Koc of >5000 L/kg) | smolecule.com |
Bioaccumulation and Biomagnification in Ecosystems
Bioaccumulation Potential (Log Kₒₗ)
| Parameter | Value | Source |
|---|---|---|
| Logarithm of the Octanol-Water Partition Coefficient (Log Kₒₗ) | 4.0 | nih.gov |
Evidence in Aquatic Biota
This compound has been detected in various aquatic organisms, indicating its bioavailability and capacity to accumulate in tissues. While its use has been significantly reduced in many regions, its persistence means it can still be found in the environment.
Research has confirmed the presence of this compound in freshwater and marine life. For instance, studies on imported seafood have identified this compound in concentrations as high as 15.4 µg/kg. chrom-china.comnih.gov It has also been reported to be present in the bodies of freshwater fish. reddit.com However, the detection of this compound is not universal across all aquatic species or locations. In one study, this compound was not found in the blubber of finless porpoises or the livers of hammerhead sharks, suggesting variability in accumulation based on species, geographic location, and exposure levels. nih.gov
The bioaccumulation of nitro musks, the class of compounds to which this compound belongs, is influenced by their lipophilicity, which is their tendency to dissolve in fats and oils. This property facilitates their storage in the fatty tissues of organisms. d-nb.info While much of the environmental monitoring has focused on other synthetic musks, the available data for this compound underscores its presence in the aquatic food web.
Reported Concentrations of this compound in Aquatic Biota
| Species Category | Organism | Concentration (µg/kg) | Reference |
|---|---|---|---|
| Seafood | Imported Seafood | up to 15.4 | chrom-china.comnih.gov |
| Fish | Freshwater Fish | Detected | reddit.com |
| Marine Mammal | Finless Porpoise (blubber) | Not Detected | nih.gov |
| Fish | Hammerhead Shark (liver) | Not Detected | nih.gov |
Trophic Transfer Mechanisms
Trophic transfer refers to the process by which contaminants are passed from one trophic level to the next within a food web. For persistent and bioaccumulative substances like this compound, this can lead to higher concentrations in organisms at the top of the food chain, a phenomenon known as biomagnification.
The potential for trophic transfer of this compound is linked to its bioaccumulative nature. researchgate.net Organisms can absorb the compound from the surrounding water, but a significant route of exposure for many aquatic animals is through their diet. When a predator consumes prey containing this compound, the chemical can be transferred and accumulate in the predator's tissues.
However, the extent to which this compound biomagnifies in aquatic food webs is not well-documented with specific trophic magnification factors (TMFs). nih.govresearchgate.net Some research on synthetic musks as a broader category has suggested that while bioaccumulation occurs, significant biomagnification across the food web may not be a universal characteristic for all musk compounds. researchgate.net The processes governing the fate of these compounds are complex and can be influenced by factors such as the organism's metabolism and excretion rates. d-nb.info
The study of trophic transfer mechanisms is crucial for understanding the potential risks posed by this compound to higher-level predators. While direct evidence and specific studies on this compound's trophic magnification are limited, its persistence and presence in lower trophic levels indicate a potential for upward movement in the food chain.
Advanced Analytical Methodologies for Musk Ambrette
Chromatographic Techniques for Detection and Quantification
Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone for the analysis of Musk ambrette. The choice of chromatographic method and detector is crucial and depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative).
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. biochemjournal.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column. Several detectors can be coupled with GC for the analysis of this compound. nih.goviarc.fr
The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing nitro groups, making it exceptionally well-suited for the detection of this compound. researchgate.net A gas chromatographic method utilizing a capillary column with an electron capture detector has been developed for the simultaneous determination of this compound, musk xylene, and musk ketone in fragrance products. oup.comnih.gov This method has demonstrated good accuracy, with recoveries for this compound from fortified fragrance products ranging from 95.0% to 105.9%. researchgate.netoup.com
In an interlaboratory study to validate a GC-ECD method for this compound in fragrance products, the average recoveries ranged from 97.6% to 102.3%. nih.gov The method involves direct injection of a solution containing the product and an internal standard, musk tibetene, into the gas chromatograph. nih.gov Analysis of human milk samples by GC/ECD has also been performed to detect nitro musks, including this compound. nih.gov In a study of 391 milk samples from nursing mothers in Southern Bavaria, Germany, this compound was detected in concentrations ranging from < 0.01 to 0.29 mg/kg fat. researchgate.net
Table 1: Recovery and Concentration Data for this compound using GC-ECD
| Sample Matrix | Recovery Percentage (%) | Concentration Range Found |
|---|---|---|
| Fragrance Products | 95.0 - 105.9 | Not detected in a survey of 30 products oup.com |
| Fortified Fragrance Products | 97.6 - 102.3 | - |
The coupling of gas chromatography with mass spectrometry (GC-MS), and particularly tandem mass spectrometry (GC-MS/MS), provides a high degree of sensitivity and selectivity, making it an excellent confirmatory technique. nih.govresearchgate.net The presence of nitromusks, including this compound, in various products is often confirmed using GC/MS. researchgate.netoup.com For instance, in an analysis of men's colognes, thin-layer chromatography was used for initial screening, and the presence of this compound was confirmed by GC/MS, with concentrations found to vary from 0.02 to 0.39% w/v. nih.gov
A GC-MS method was developed to identify and determine nitromusks in incense sticks, where this compound was identified in a type of Chinese incense along with musk ketone and musk xylene. nih.gov Furthermore, a headspace solid-phase microextraction (HS-SPME) method followed by GC-MS analysis has been established for determining five synthetic musks, including this compound, in perfume. chrom-china.com This method showed spiked recoveries between 82.0% and 103.3% and limits of detection (LODs) ranging from 0.6 ng/g to 2.1 ng/g. chrom-china.com The use of matrix solid-phase dispersion coupled with GC-MS has also been applied to the analysis of cosmetic products, where the presence of banned substances, including this compound, was confirmed in 16 out of 26 products analyzed. researchgate.net
Table 2: GC-MS/MS Research Findings for this compound
| Sample Matrix | Method | Findings |
|---|---|---|
| Men's Colognes | TLC with GC/MS confirmation | Concentration ranged from 0.02 to 0.39% w/v in 14 of 32 colognes. nih.gov |
| Incense Sticks | GC-MS | Identified in one type of Chinese incense. nih.gov |
| Perfume | HS-SPME-GC-MS | Spiked recoveries: 82.0% - 103.3%; LODs: 0.6 - 2.1 ng/g. chrom-china.com |
The Atomic Emission Detector (AED) is another powerful detector for gas chromatography that can selectively detect specific elements. It works by decomposing the eluting compounds in a plasma and measuring the characteristic atomic emission spectra. jas.de This technique has been successfully applied to the determination of nitro musks in human adipose tissue at trace concentration levels. researchgate.net A method using capillary GC with AED and programmed temperature vaporization has been used to detect nitro musks in human fat, with limits of detection for the nitro musks reported to be between 1.0–1.6 ng. iarc.frnih.gov The AED can selectively monitor elements like nitrogen, which is present in the nitro groups of this compound, providing high selectivity even in complex matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. scribd.com For the analysis of this compound and other nitromusk compounds, HPLC techniques have been developed and have shown even better separation capabilities than TLC. researchgate.netnih.gov The limit of detection for this compound using HPLC has been reported to be 2 x 10⁻⁹ g. researchgate.netnih.gov A linear correlation has been observed between the amount of this compound and the HPLC peak. researchgate.netnih.gov A reverse-phase (RP) HPLC method has been described for the analysis of this compound using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis and screening of substances. nih.gov For the qualitative and quantitative analysis of this compound and four other nitromusk compounds, TLC methods have been developed. researchgate.netnih.gov A reasonable separation of these compounds can be obtained with TLC, and the limit of detection for this compound is in the range of 2-5 x 10⁻⁷ g. researchgate.netnih.gov A simple TLC method using toluene (B28343) as the carrier solvent and visualization under UV light has been presented for the qualitative analysis of this compound and other nitromusks in colognes. nih.gov This technique is useful for identifying colognes containing this compound to provide appropriate recommendations to sensitive individuals. nih.gov In one study, 14 out of 32 men's colognes were found to contain this compound using this TLC method, which was later confirmed by GC/MS. nih.gov
Table 3: Comparison of Detection Limits for this compound by Different Chromatographic Techniques
| Technique | Limit of Detection |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | 2 x 10⁻⁹ g researchgate.netnih.gov |
| Thin Layer Chromatography (TLC) | 2-5 x 10⁻⁷ g researchgate.netnih.gov |
| Gas Chromatography-Atomic Emission Detection (GC-AED) | 1.0–1.6 ng iarc.frnih.gov |
Gas Chromatography (GC)
Sample Preparation and Extraction Methods
Effective analysis of this compound begins with its efficient extraction from complex sample matrices. Headspace solid-phase microextraction (HS-SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are two prominent techniques employed for this purpose.
Headspace solid-phase microextraction is a solvent-free sample preparation technique that is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound in liquid and solid samples. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. Following extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis.
A method was developed for the determination of three nitro musks, including this compound, and two polycyclic musks in perfume using HS-SPME followed by gas chromatography-mass spectrometry (GC-MS). chrom-china.comnih.gov The optimization of several parameters is crucial for the efficiency of the extraction process. chrom-china.comnih.gov For the analysis of this compound in perfume, a 65 μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber was utilized. chrom-china.comnih.gov The sample, diluted with water, was placed in a headspace vial and equilibrated before the fiber was exposed to the headspace for extraction. chrom-china.comnih.govchrom-china.com
The optimized conditions and performance of this HS-SPME-GC-MS method are detailed in the tables below.
Table 1: Optimized HS-SPME Parameters for this compound Analysis in Perfume This table summarizes the optimized experimental conditions for the extraction of this compound from perfume samples using HS-SPME.
| Parameter | Optimized Condition | Citation |
|---|---|---|
| Fiber Coating | 65 µm PDMS-DVB | chrom-china.comnih.gov |
| Equilibrium Time | 3 minutes | chrom-china.comnih.govchrom-china.com |
| Extraction Temp. | 60 °C | chrom-china.comnih.govchrom-china.com |
| Extraction Time | 20 minutes | chrom-china.comnih.govchrom-china.com |
| Desorption Temp. | 250 °C | chrom-china.comnih.govchrom-china.com |
| Desorption Time | 3 minutes | chrom-china.comnih.govchrom-china.com |
Table 2: Performance Data for the HS-SPME-GC-MS Method This table presents the validation data, demonstrating the accuracy, precision, and sensitivity of the method for analyzing synthetic musks, including this compound.
| Performance Metric | Result | Citation |
|---|---|---|
| Spiked Recoveries | 82.0% - 103.3% | chrom-china.comnih.govchrom-china.com |
| Relative Standard Deviations (RSDs) | 1.8% - 9.4% | chrom-china.comnih.govchrom-china.com |
| Limits of Detection (LODs) | 0.6 ng/g - 2.1 ng/g | chrom-china.comnih.govchrom-china.com |
This HS-SPME method is characterized as rapid, sensitive, and repeatable, making it suitable for the routine analysis of synthetic musks in perfumes. chrom-china.com
The QuEChERS method is a streamlined approach to sample preparation that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) step for cleanup. It has been successfully applied to the extraction of this compound from diverse and complex matrices such as tomatoes, coastline plants, and beach sand. nih.govflemingcollege.cadaneshyari.com
In a study analyzing market tomatoes, a QuEChERS methodology was developed to extract thirteen synthetic musk compounds, including this compound. nih.gov The procedure involved extracting homogenized freeze-dried tomato with water and ethyl acetate, with the addition of magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.gov The subsequent cleanup step utilized a dSPE with a combination of primary-secondary amine (PSA) to remove fatty acids and other interfering compounds, and C18 to remove nonpolar interferences. nih.gov
Similarly, the QuEChERS technique was employed to extract musk compounds from coastline plant species to assess their potential as biosamplers. flemingcollege.ca The method has also been adapted for the analysis of synthetic musks in beach sand samples, demonstrating its versatility. daneshyari.com
Table 3: QuEChERS Methodologies for this compound in Various Matrices This table outlines the specific reagents and steps used in the QuEChERS procedure for different environmental and biological samples.
| Matrix | Extraction Solvents/Salts | dSPE Cleanup Sorbents | Citation |
|---|---|---|---|
| Tomatoes | Water, Ethyl Acetate, MgSO₄, NaCl | MgSO₄, PSA, C18 | nih.gov |
| Coastline Plants | Acetonitrile, MgSO₄, NaCH₃COO | MgSO₄, PSA, C18 | flemingcollege.cadaneshyari.com |
| Beach Sand | Acetonitrile, NaCH₃COO | MgSO₄, PSA, C18 | daneshyari.com |
The validation of these methods demonstrated good performance, with high recoveries and low standard deviations, confirming the suitability of QuEChERS for the analysis of this compound.
Table 4: Performance Data for QuEChERS Methods This table shows the method validation results for the analysis of this compound and other synthetic musks using QuEChERS in different matrices.
| Matrix | Recoveries | RSD | Limit of Detection (LOD) | Citation |
|---|---|---|---|---|
| Tomatoes | 81% - 119% | <10% | Not specified for this compound | nih.gov |
| Coastline Plants | ~93% | <15% | 1.32 ng/g | flemingcollege.ca |
| Beach Sand | ~97% | <15% | <38 pg/g | daneshyari.com |
Advanced Spectroscopic and Molecular Techniques
Beyond detection and quantification, understanding the physicochemical properties and biological activities of this compound requires more advanced techniques. These include ultraviolet spectrophotometry for basic characterization and sophisticated molecular methods to probe its interactions with biological receptors.
Ultraviolet (UV) spectrophotometry is a technique used to measure the absorption of UV radiation by a substance. The resulting spectrum is characteristic of the molecule's electronic structure. For this compound, UV spectrophotometry has been used to determine its absorption maximum. researchgate.netnih.gov Studies have shown that the absorption maximum for this compound occurs at a wavelength of 264 nm. researchgate.netnih.gov This information is a fundamental physicochemical property and can be useful in qualitative analysis and for photochemistry studies. researchgate.netnih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological receptor at the atomic level.
Recent research has used molecular docking to investigate the interaction of this compound with specific receptors. These simulations have provided significant insights into its mechanism of action as a receptor agonist. Docking studies identified this compound as an agonist for the human kisspeptin (B8261505) receptor (KISS1R). nih.govneurosciencenews.com The simulations demonstrated that this compound interacts with specific amino acid residues within the KISS1R binding pocket, namely Gln122, Gln123, and His309. nih.govneurosciencenews.comresearchgate.net
Furthermore, molecular docking has been used to explore the binding of this compound to human olfactory receptors. In studies of the human musk receptor OR1A1, simulations showed that this compound forms hydrogen bonds with the amino acid residue Tyr258. pnas.org For another olfactory receptor, OR5AN1, the nitro group of this compound was found to be critical for forming a hydrogen bond with Tyr260. pnas.org
Table 5: Molecular Docking Findings for this compound This table details the specific biological receptors that interact with this compound and the key amino acid residues involved in the binding, as identified through molecular docking simulations.
| Receptor | Interacting Amino Acid Residues | Type of Interaction | Citation |
|---|---|---|---|
| Kisspeptin Receptor (KISS1R) | Gln122, Gln123, His309 | Not specified | nih.govneurosciencenews.comresearchgate.net |
| Human Olfactory Receptor OR1A1 | Tyr258 | Hydrogen Bond | pnas.org |
| Human Olfactory Receptor OR5AN1 | Tyr260 | Hydrogen Bond | pnas.org |
To experimentally validate the findings from computational screenings and identify bioactive compounds, cell-based assays are essential. Ca2+ flux and phosphorylated extracellularly regulated kinase (p-ERK) detection assays are two such methods used to measure cellular responses following receptor activation. These assays were instrumental in identifying this compound as an agonist for the kisspeptin receptor (KISS1R). nih.govdntb.gov.uaresearchgate.net
KISS1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway. mdpi.com Activation of this pathway leads to the release of intracellular calcium stores (Ca2+ flux) and the phosphorylation of downstream signaling molecules like the extracellular signal-regulated kinase (ERK). mdpi.com
In a large-scale screening of the Tox21 10K compound library, HEK293 cells engineered to express the human KISS1R were used. nih.govresearchgate.netmdpi.com this compound was identified as a potential agonist, and this was confirmed using Ca2+ flux and p-ERK detection assays. nih.govmdpi.com The positive results in these assays demonstrated that this compound binds to and activates KISS1R, triggering the downstream signaling cascade characteristic of the receptor's natural ligand, kisspeptin. nih.govresearchgate.netmdpi.com This research confirmed that this compound is a novel, small-molecule KISS1R agonist. mdpi.com
Compound Index
Development of Improved Detection Methods
The analytical challenge of detecting and quantifying this compound, often present at trace levels in complex matrices, has driven the evolution of highly sensitive and specific detection methodologies. Research has progressively refined techniques from classical chromatography to advanced mass spectrometry-based methods, enhancing accuracy, lowering detection limits, and improving sample throughput.
Early methods for the analysis of this compound and other nitromusks included Thin-Layer Chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC). nih.gov TLC offered a reasonable separation of nitromusks with a detection limit of 200–500 ng. nih.govresearchgate.net HPLC provided significantly better separation and a much lower detection limit for this compound, in the range of 2 ng. nih.govresearchgate.net
Gas Chromatography (GC) has become a cornerstone for this compound analysis, particularly when coupled with sensitive detectors. nih.gov An early application involved GC with an electron capture detector (GC-ECD), which demonstrated good accuracy with recoveries for this compound ranging from 95.0% to 105.9% in fortified fragrance products. researchgate.netoup.com The coupling of GC with mass spectrometry (GC-MS) provided definitive confirmation of the compound's presence in various samples, including men's colognes. nih.gov For detecting nitromusks in complex biological samples like human fat and milk, capillary GC-ECD with MS confirmation has been employed, achieving detection limits of 10 µg/kg of fat. nih.gov
To handle the diverse and complex matrices in which this compound is found, significant advancements have been made in sample preparation and extraction techniques. These methods are crucial for isolating and concentrating the analyte prior to instrumental analysis.
Solid-Phase Extraction (SPE): This technique is widely used for cleanup and preconcentration. For instance, in the analysis of imported seafood, samples were extracted with n-hexane and purified using a Florisil SPE column before GC-MS analysis. nih.govchrom-china.com Similarly, for cosmetic samples, a silica-based SPE cartridge was used for cleanup after ultrasonic extraction. smolecule.com
Solid-Phase Microextraction (SPME): SPME, particularly in its headspace configuration (HS-SPME), offers a simple, solvent-free alternative for extracting volatile and semi-volatile compounds. researchgate.netresearchgate.net HS-SPME coupled with GC-MS has been optimized for analyzing nitromusks in perfumes, achieving limits of detection (LODs) between 0.6 and 2.1 ng/g. researchgate.netchrom-china.com
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe. A method combining MEPS with large volume injection-GC-MS was developed for analyzing nitromusks in environmental water, achieving method detection limits for this compound as low as 5 ng/L in influent wastewater. capes.gov.br
Advanced Extraction Techniques: More recent innovations include Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.gov UA-DLLME coupled with GC-MS provides high enrichment factors and low detection limits (in the ng/L range) for synthetic musks in water samples. nih.gov The QuEChERS approach, followed by GC-MS/MS, has been successfully applied to complex matrices like tomatoes, demonstrating good recoveries (81-119%) and low instrumental detection limits. researchgate.net
The quest for higher sensitivity and specificity has led to the widespread adoption of tandem mass spectrometry (GC-MS/MS). smolecule.com A confirmatory method using GC with negative chemical ionization (NCI)-MS/MS was developed for five nitromusks in cosmetics. smolecule.comchrom-china.com This method achieved low limits of quantification (LOQ) of 50.0–500 ng/kg and excellent recoveries (85.81%–103.77%). smolecule.comchrom-china.com The use of an isotope-labeled internal standard, such as d15-musk xylene, further improves the accuracy and precision of quantification by correcting for matrix effects. smolecule.comchrom-china.com
The table below summarizes the performance of various analytical methods developed for the detection of this compound and other synthetic musks.
| Analytical Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| TLC | General | 200-500 ng | N/A | nih.govresearchgate.net |
| HPLC | General | 2 ng | N/A | nih.govresearchgate.net |
| GC-ECD | Fragrance Products | N/A | 95.0 - 105.9 | researchgate.netoup.com |
| Capillary GC/ECD-MS | Human Milk/Adipose Tissue | 10 µg/kg (fat) | N/A | nih.gov |
| HS-SPME-GC-MS | Perfume | 0.6 - 2.1 ng/g (LOD) | 82.0 - 103.3 | researchgate.net |
| GC-NCI-MS/MS | Cosmetics | 50 - 500 ng/kg (LOQ) | 85.8 - 103.8 | smolecule.comchrom-china.com |
| QuEChERS-GC-MS/MS | Tomato | 0.4 - 47.9 ng/g dw (LOQ) | 81 - 119 | researchgate.net |
| MEPS-LVI-GC-MS | Wastewater (Influent) | 5 ng/L (MDL) | >75 | capes.gov.br |
| UA-DLLME-GC-MS | Aqueous Samples | 0.004 - 54 ng/L (LOD) | N/A | nih.gov |
Toxicological and Health Implications of Musk Ambrette Exposure
Human Exposure Pathways
Humans can be exposed to musk ambrette through several routes, primarily linked to its use in consumer goods. nih.gov The main pathways include absorption through the skin, ingestion of contaminated food and drinks, and inhalation of scented products. nih.govsafecosmetics.org
Direct skin contact with products containing this compound is a significant exposure pathway. nih.gov The compound has been incorporated into a wide array of personal care products, including perfumes, cosmetics, soaps, and lotions. safecosmetics.orgchemger.com Although dermal absorption in humans is considerably lower than in rats, it still represents a viable route for systemic exposure. talkingaboutthescience.com
Studies in rats have shown that approximately 40% of a dermally applied dose of this compound can be absorbed. talkingaboutthescience.comnih.gov In contrast, human studies indicate a much lower absorption rate, estimated to be 20 to 60 times less than in rats. talkingaboutthescience.com One study involving human volunteers who had this compound applied to their skin found that between 0.02% and 0.06% of the applied dose was excreted in urine, confirming that systemic absorption does occur through the skin. talkingaboutthescience.com
Ingestion is another route of exposure to this compound. nih.gov The compound has been used as a flavoring agent in various food and beverage products. chemger.comnih.gov Its presence has been documented in alcoholic and non-alcoholic beverages, candy, and chewing gum. nih.goviarc.fr Furthermore, due to its persistence, this compound can bioaccumulate in the food chain, leading to contamination of foods such as fish. safecosmetics.org
The following table details the concentrations at which this compound has been historically used in specific food and beverage items. nih.goviarc.fr
| Product Category | Concentration (mg/kg or ppm) |
| Hard Candy | 423.0 |
| Chewing Gum | 36.0 |
| Gelatin Pudding | 0.45 (max. 1.32) |
| Non-alcoholic Beverages | 0.18 (max. 0.42) |
| Alcoholic Beverages | 0.10 |
Data sourced from the Flavor and Extract Manufacturers' Association. nih.goviarc.fr
Inhalation of volatilized fragrances from consumer products is a notable exposure pathway. nih.gov this compound has been used in products that scent the air, such as air fresheners, as well as in detergents and cleaning products. ewg.orgsinobiochemistry.comewg.org When these products are used, the compound can be released into the air and inhaled. nih.gov Synthetic musks have also been detected in household dust, which can be resuspended and inhaled. safecosmetics.org Research suggests that inhalation resulting from the direct use of products is likely a more significant exposure route than inhalation of ambient environmental air. nih.gov
In Vivo and In Vitro Toxicological Assessments
Toxicological studies using both live organisms (in vivo) and cell-based models (in vitro) have been conducted to understand the potential health effects of this compound exposure.
Multiple studies have identified this compound as a neurotoxic agent, particularly in animal models. nih.gov Its neurotoxic properties were a primary reason for the discontinuation of its use in many applications. nih.govresearchgate.net
In vivo studies in rats have provided clear evidence of these effects. When used as a positive control in a 90-day dermal toxicity study, this compound was confirmed to be clearly neurotoxic. nih.gov Other research involving dietary administration to rats observed a progressive paralysis of the hind limbs after 12 to 15 weeks. nih.gov At higher doses, this led to complete hind limb paralysis. nih.gov These functional effects were associated with neuropathologic changes in the brain, spinal cord, and peripheral nerves. nih.gov
| Study Type | Model System | Key Findings | Reference(s) |
| In Vivo | Rat (Dermal) | Confirmed as a neurotoxin. | nih.gov |
| In Vivo | Rat (Dietary) | Caused progressive hind limb weakness and paralysis; neuropathologic changes observed. | nih.govnih.gov |
Research has also pointed to the potential for this compound to act as a reproductive and developmental toxicant. industrialchemicals.gov.au Studies in animals have shown effects on the male reproductive system, and more recent in vitro and in vivo research suggests it may interfere with hormonal pathways critical for development. ewg.orgindustrialchemicals.gov.aunih.gov
In vivo studies in rats have demonstrated that exposure to this compound can lead to testicular atrophy. nih.govnih.govindustrialchemicals.gov.au This effect was noted in a 90-day study involving dermal application. industrialchemicals.gov.au
More recent studies have investigated its role as an endocrine-disrupting chemical. nih.govneurosciencenews.com A 2024 study identified this compound as a substance that may contribute to early puberty in girls. ewg.org The research found that this compound acts as an agonist for the kisspeptin (B8261505) receptor (KISS1R), which can prematurely activate the reproductive axis. nih.govneurosciencenews.com Follow-up experiments using murine and human hypothalamic cells showed that treatment with this compound increased the expression of Gonadotropin-releasing hormone 1 (Gnrh1). researchgate.net In developing zebrafish larvae, exposure led to an expansion of the GnRH neuronal area, providing a potential mechanism for its effects on pubertal timing. neurosciencenews.comresearchgate.net
| Study Type | Model System | Key Findings | Reference(s) |
| In Vivo | Rat (Dermal/Dietary) | Caused testicular atrophy. | nih.govnih.govindustrialchemicals.gov.au |
| In Vitro | Human Hypothalamic Cells | Increased expression of Gnrh1. | researchgate.net |
| In Vivo | Zebrafish Larvae | Expanded the GnRH neuronal area. | neurosciencenews.comresearchgate.net |
| In Vitro | Human Cell Line | Identified as a KISS1R agonist, potentially stimulating the reproductive axis. | nih.govneurosciencenews.com |
Potential Link to Early Puberty via KISS1R and GnRHR Activation
Sensitization and Photoallergy/Photocontact Dermatitis
This compound is a well-documented photoallergen, meaning it can induce an allergic reaction when the skin is exposed to sunlight after contact with the substance. ewg.orgresearchgate.netindustrialchemicals.gov.aunih.govtaylorandfrancis.comnih.govmin-saude.ptnih.govoup.comactasdermo.orgresearchgate.net This has led to numerous cases of photoallergic contact dermatitis, particularly in men who used aftershave lotions and other cosmetics containing the fragrance. researchgate.netnih.govtaylorandfrancis.comnih.govoup.com
The clinical presentation of this condition often includes facial eczema, with some patients developing persistent light reactivity or chronic actinic dermatitis. researchgate.netindustrialchemicals.gov.aunih.govoup.com Studies have identified four distinct clinical patterns: plaques of eczema, jawline dermatitis, acute contact dermatitis, and chronic actinic dermatitis. researchgate.netnih.govoup.com In some instances, a pigmented photoallergic contact dermatitis has been observed, where the affected skin develops hyperpigmentation. min-saude.pt
Photopatch testing is a diagnostic tool used to confirm photosensitivity to substances like this compound. researchgate.netnih.gov In some cases, individuals may exhibit a pure photocontact dermatitis, where the allergic reaction only occurs in the presence of light. researchgate.netnih.govoup.com In others, a contact dermatitis can be exacerbated by sun exposure. researchgate.netnih.govoup.com
Mutagenicity and Genotoxicity
The mutagenic and genotoxic potential of this compound has been investigated in various studies, with some conflicting results. unlv.eduresearchgate.netnih.govresearchgate.netcapes.gov.brdntb.gov.ua
One study using the Salmonella/mammalian microsome test (Ames test) found that this compound exhibited mutagenicity in the Salmonella typhimurium strain TA100, but only after metabolic activation with a rat liver extract (S9). nih.gov It did not show mutagenicity without this metabolic activation. nih.gov In the same study, this compound was not found to be genotoxic in the SOS chromotest. nih.gov Other related nitro musk compounds, such as musk xylene, musk ketone, musk moskene, and musk tibetene, did not show mutagenic or genotoxic effects in these tests. nih.gov
Some research suggests that while nitro musks like this compound may not be genotoxic on their own, they could potentially enhance the genotoxicity of other chemicals. researchgate.net This highlights the complexity of assessing the carcinogenic risk of these compounds.
Endocrine Disrupting Potential
Recent research has highlighted the potential for this compound to act as an endocrine-disrupting chemical (EDC). endocrine.orgneurosciencenews.comnih.gov EDCs are substances that can interfere with the body's hormone system. endocrine.orgneurosciencenews.com Studies suggest that exposure to certain EDCs may be linked to a trend of early puberty in girls, which is associated with increased risks of various health issues later in life, including psychosocial problems, obesity, diabetes, cardiovascular disease, and breast cancer. endocrine.orgneurosciencenews.comewg.org
A comprehensive screening of approximately 10,000 environmental compounds identified this compound as a substance that may contribute to early puberty. endocrine.orgnih.gov The mechanism of action is thought to involve the stimulation of key receptors in the hypothalamus, specifically the gonadotropin-releasing hormone receptor (GnRHR) and the kisspeptin receptor (KISS1R), which play a crucial role in activating the reproductive axis. endocrine.orgnih.govoup.com Laboratory studies using human brain cells that control the reproductive axis have shown that this compound can activate these receptors. endocrine.orgneurosciencenews.comnih.gov Specifically, this compound was identified as a KISS1R agonist, and its application led to an increased expression of Gnrh1 in hypothalamic cells. oup.com
Further experiments on zebrafish, an organism with developmental processes similar to humans, showed that exposure to this compound during development resulted in an expansion of the brain area responsible for releasing hormones that trigger puberty. nih.gov The ability of this compound to cross the blood-brain barrier, as suggested by some rat studies, is a potential concern, particularly for children. neurosciencenews.comnih.govpersonalcareinsights.comtimesnownews.com While more research is needed to confirm these findings, the evidence raises the possibility that exposure to this compound could prematurely activate the reproductive system in children. endocrine.orgnih.govpersonalcareinsights.com
Biomarkers of Exposure and Internal Dose
The lipophilic (fat-loving) nature of nitromusks like this compound means they can accumulate in the body's fatty tissues. ewg.org This accumulation allows for the detection of these compounds in various human biological samples, serving as biomarkers of exposure.
Detection in Human Adipose Tissue
This compound has been detected in human adipose tissue, indicating systemic absorption and long-term storage in the body. ewg.orgbsb-muenchen.de In a study of 32 human adipose tissue samples from northern Germany, this compound was detected at low levels in a few samples. bsb-muenchen.deresearchgate.net Another study on human adipose tissues from Switzerland also reported the presence of this compound. nih.gov These findings confirm that despite restricted use, the general population is exposed to and can bioaccumulate this compound.
Presence in Human Milk
The presence of this compound in human milk is a significant concern as it represents a direct route of exposure for nursing infants. timesnownews.com Several studies have confirmed the detection of this compound in human breast milk. ewg.orgnih.govnih.gov
A study in Southern Bavaria, Germany, analyzing 391 milk samples, found this compound at concentrations ranging from <0.01 to 0.29 mg/kg fat, with a mean concentration of 0.04 mg/kg fat. researchgate.netnih.gov In another study from northern Germany, this compound was detected at low levels in some of the 23 human milk samples analyzed. bsb-muenchen.deresearchgate.net A study in China also detected this compound in human milk samples. nih.gov The presence of these compounds in breast milk suggests that infants can be exposed to them during a critical developmental period. nih.govnih.gov
Detection in Human Blood and Plasma
This compound has also been identified in human blood, including maternal and umbilical cord blood, indicating in-utero exposure. timesnownews.comewg.org A European study detected this compound in 15 out of 42 maternal blood samples and 12 out of 27 umbilical cord blood samples. ewg.org However, in a study involving the dermal application of radiolabeled this compound to human volunteers, no radioactivity was detected in any plasma samples, which was attributed to low absorption rates through the skin in that specific experimental setup. nih.govtalkingaboutthescience.com
Urinary Metabolites
Following exposure, this compound is metabolized and its byproducts can be excreted in urine. nih.gov In a human study where radiolabeled this compound was applied dermally, it was found that the absorbed compound was primarily excreted as a single glucuronide conjugate in the urine. nih.govtalkingaboutthescience.com This urinary metabolite serves as a biomarker for recent exposure to this compound.
Regulatory Landscape and Risk Assessment of Musk Ambrette
International and Regional Regulations and Prohibitions
The use of musk ambrette is now heavily restricted or outright banned in many parts of the world due to toxicological concerns.
The European Union has taken a stringent stance against the use of this compound in consumer products. The use of this compound in cosmetic products is prohibited throughout the EU. industrialchemicals.gov.auewg.org This ban was instated by the European Commission in 1995 (Commission Directive 95/34/EC) and is codified in Regulation (EC) No 1223/2009 on cosmetic products, which provides a comprehensive framework for cosmetic product safety in the region. ontosight.aiperfumerflavorist.comeumonitor.eu The regulation lists this compound (under its chemical name 4-tert-Butyl-3-methoxy-2,6-dinitrotoluene) in Annex II, which contains a list of substances prohibited in cosmetic products. eumonitor.eu The long-term environmental persistence of this compound is a notable concern, as studies have detected it in rainwater within the EU years after the ban was implemented, highlighting its lasting environmental presence. greenpeace.to
In Canada, this compound is also subject to strict regulations. Its use in cosmetics is restricted, and it is included on Health Canada's Cosmetic Ingredient Hotlist, which is a list of substances that are prohibited or restricted for use in cosmetics. industrialchemicals.gov.aupersonalcareinsights.comacsqc.careddit.com The Canadian government has also implemented measures under the Canadian Environmental Protection Act, 1999. This compound was categorized as persistent (P) but not bioaccumulative (not B) and as inherently toxic to the environment (iT) during the Categorization of the Domestic Substances List (DSL). industrialchemicals.gov.au Furthermore, the government has applied Significant New Activity (SNAc) provisions to this compound. This requires that any proposed new use of the substance in Canada above 100 kilograms per year must be reported and undergo an assessment to determine if it poses a risk to the environment or human health. industrialchemicals.gov.au
The International Fragrance Association (IFRA), the global self-regulatory body for the fragrance industry, has prohibited the use of this compound as a fragrance ingredient. ewg.orgifrafragrance.orgfraterworks.com This prohibition is one of the IFRA Standards, which are mandatory for all IFRA members. The decision was based on a safety assessment by the Research Institute for Fragrance Materials (RIFM) Expert Panel, which cited concerns over potential photosensitization and neurotoxicity. ifrafragrance.orgperfumersupplyhouse.com IFRA first issued a guideline in 1983 recommending a limited use of this compound, but this was followed by a full ban in 1994. perfumerflavorist.comiarc.fr This self-regulatory action preceded the official EU ban, demonstrating the industry's response to emerging safety data. perfumerflavorist.com
In the United States, this compound is no longer considered "Generally Recognized As Safe" (GRAS) for use as a flavoring agent by the Food and Drug Administration (FDA). personalcareinsights.com The Flavor and Extract Manufacturers Association (FEMA) expert panel reviewed the GRAS status of this compound (FEMA No. 2758) and concluded in 1984 that additional toxicological data were needed to continue its GRAS status. fda.govfemaflavor.org As there was insufficient interest to fund the required studies, it was removed from the GRAS list. femaflavor.orgfemaflavor.org For cosmetic uses, while not explicitly banned by the FDA, its use has been largely discontinued (B1498344) by the industry following the IFRA prohibition. The Environmental Protection Agency (EPA) has evaluated this compound under the Toxic Substances Control Act (TSCA), which governs the use of chemical substances. ontosight.aiontosight.ai
Regulatory Status of this compound: A Summary
| Regulatory Body | Jurisdiction | Status | Details |
| European Commission | European Union | Prohibited | Banned for use in cosmetic products since 1995 under Directive 95/34/EC, now part of Regulation (EC) No 1223/2009. perfumerflavorist.comeumonitor.eu |
| Health Canada | Canada | Restricted | Listed on the Cosmetic Ingredient Hotlist as a restricted substance. acsqc.ca Subject to Significant New Activity (SNAc) provisions. industrialchemicals.gov.au |
| International Fragrance Association (IFRA) | Global (Industry Self-Regulation) | Prohibited | Banned for use as a fragrance ingredient since 1994 due to photosensitization and neurotoxicity concerns. perfumerflavorist.comifrafragrance.orgperfumersupplyhouse.com |
| U.S. Food and Drug Administration (FDA) | United States | No Longer GRAS | Removed from the "Generally Recognized As Safe" (GRAS) list for use in food in 1984. fda.govfemaflavor.org |
| U.S. Environmental Protection Agency (EPA) | United States | Regulated | Evaluated under the Toxic Substances Control Act (TSCA). ontosight.aiontosight.ai |
Risk Assessment Methodologies
The evaluation of the potential hazards associated with this compound involves comprehensive risk assessment methodologies, with a significant focus on its environmental impact.
Environmental risk assessments for this compound focus on its fate, persistence, and potential for ecotoxicity. A key characteristic of this compound is its environmental persistence; it is not expected to undergo rapid biodegradation in water or soil. industrialchemicals.gov.au This persistence means it can remain in the environment for long periods after its initial release. greenpeace.to
Studies modeling its environmental distribution predict that if released, this compound will predominantly partition to water (approximately 85%) and sediment (approximately 15%). industrialchemicals.gov.au Its potential for bioaccumulation—the accumulation of a substance in an organism—is considered moderate. industrialchemicals.gov.au The log Kow, a measure of a chemical's lipophilicity, is an important parameter in these assessments. For this compound, the predicted log Kow of 4.17 suggests a moderate potential to accumulate in the fatty tissues of organisms. industrialchemicals.gov.au
Environmental monitoring has confirmed the presence of this compound in various environmental compartments. For instance, it has been detected in the raw sludge of sewage treatment plants. industrialchemicals.gov.au Its detection in rainwater samples years after being banned in the EU further attests to its persistence and potential for long-range transport. greenpeace.to Risk assessments also consider the possibility that this compound could degrade into other stable and potentially toxic compounds, such as amino-musks, in the environment, although specific experimental data on these degradation pathways are limited. industrialchemicals.gov.au
Key Parameters in this compound's Environmental Risk Profile
| Parameter | Finding | Implication |
| Persistence | Expected to be persistent in water and soil. industrialchemicals.gov.au | Long-term presence in the environment after release. |
| Environmental Partitioning | Predicted to primarily partition to water and sediment. industrialchemicals.gov.au | Potential for contamination of aquatic ecosystems. |
| Bioaccumulation Potential | Considered moderate (predicted log Kow = 4.17). industrialchemicals.gov.au | May accumulate in living organisms, but less so than highly lipophilic compounds. |
| Degradation | Potential to form persistent amine degradation products. industrialchemicals.gov.au | The breakdown products may also pose an environmental risk. |
| Environmental Detection | Found in sewage sludge and rainwater. industrialchemicals.gov.augreenpeace.to | Confirms its release into and persistence in the environment. |
Human Health Risk Assessments
The human health risk assessment of this compound has identified several key areas of concern, which ultimately led to significant restrictions on its use. The primary health risks are associated with neurotoxicity, photo-induced skin effects, and potential endocrine disruption.
Initial toxicological studies in animal models were critical in identifying the neurotoxic potential of this compound. Research demonstrated that oral or dermal administration to rats resulted in hindlimb weakness, primary demyelination, and distal axonal degeneration in parts of the central and peripheral nervous systems. nih.gov These studies established this compound as a known neurotoxin in rats, a finding that was used as a positive control in later comparative studies of other nitromusks. nih.gov In addition to neurotoxicity, studies in rats also revealed that this compound could cause testicular atrophy. nih.govresearchgate.net
In humans, the most documented adverse effect is photosensitivity. This compound is a potent photosensitizer, causing photoallergic contact dermatitis where skin exposure to the chemical followed by UV light leads to allergic reactions. ewg.orgscirp.orgeuropa.eu This property was a significant factor in the recommendations and regulations restricting its use in products applied to sun-exposed skin. ewg.org
More recent research has focused on the potential for this compound and other synthetic musks to act as endocrine-disrupting chemicals (EDCs). Although much of the in-vitro research on estrogenic activity has focused on musk xylene and musk ketone, the class of nitromusks is generally considered to have weak estrogenic effects. researchgate.netresearchgate.net A 2024 study highlighted this compound specifically, finding that it could activate receptors in the hypothalamus involved in regulating puberty, raising concerns about its potential role in early-onset puberty. womenshealthmag.com Furthermore, some laboratory investigations have shown that nitromusks can inhibit cellular transporters responsible for removing toxic substances from cells, which could lead to an accumulation of other harmful chemicals. ewg.org
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound and concluded that there is inadequate evidence in both humans and experimental animals to classify it as a carcinogen. nih.gov
Predicted No Effect Concentrations (PNECs)
This absence is largely due to the compound's intrinsic properties as a Persistent, Bioaccumulative, and Toxic (PBT) substance. For chemicals with high persistence and bioaccumulation potential, it is challenging to determine a truly "safe" concentration using standard ecotoxicological tests, as long-term effects from accumulation in organisms and the environment are difficult to predict. industrialchemicals.gov.au
In contrast, PNEC values have been derived for other, more commercially prevalent nitromusks, which can provide some context:
Musk Ketone : An aquatic PNEC of 0.002 mg/L (or 2 µg/L) was derived based on data from fish, invertebrates, and algae. canada.cacanada.ca A soil PNEC of 320 ng/g dry weight has also been reported. researchgate.net
Musk Xylene : The European Commission's risk assessment determined a PNEC of 1.1 µg/L for the aquatic environment, based on reproductive toxicity in Daphnia magna. greenpeace.to
While a PNEC for this compound is not established, some modeling has been conducted. An environmental assessment by Australian authorities assigned a Predicted Environmental Concentration (PEC), not a PNEC, for this compound of 2 µg/L, based on modeling that its environmental concentration would be approximately double that of other nitromusks under similar release scenarios. industrialchemicals.gov.au This value represents an estimated environmental level, not a health-based safety threshold.
Comparative Environmental Concentrations for Nitro Musks
| Compound | Value Type | Concentration | Compartment | Reference |
|---|---|---|---|---|
| This compound | PEC (Predicted Environmental Concentration) | 2 µg/L | Aquatic | industrialchemicals.gov.au |
| Musk Ketone | PNEC (Predicted No Effect Concentration) | 2 µg/L | Aquatic | canada.cacanada.ca |
| Musk Ketone | PNEC (Predicted No Effect Concentration) | 320 ng/g dw | Soil | researchgate.net |
| Musk Xylene | PNEC (Predicted No Effect Concentration) | 1.1 µg/L | Aquatic | greenpeace.to |
Safety Margins and Exposure Levels
Calculating a definitive safety margin for this compound is complicated by its known toxicity and the lack of modern, comprehensive dose-response data for chronic low-level exposure. A margin of safety (or margin of exposure) compares the level at which no adverse effects are observed (NOAEL) in toxicological studies to the estimated human exposure level.
Studies in the 1980s noted that the neurotoxic effects observed in rats occurred at doses significantly higher than the estimated maximum daily human exposure at the time. nih.gov However, the same research concluded that lifetime studies using lower, more relevant concentrations would be necessary to properly estimate human risk, a data gap that has not been filled due to the compound's fall from commercial use. nih.gov
Human exposure to this compound occurred primarily through dermal contact with scented products. Studies in human volunteers showed that dermal absorption is very low; after applying radio-labelled this compound to skin, less than 1% of the dose was recovered in urine and feces over 120 hours, with no detectable levels in blood plasma. talkingaboutthescience.com While this low absorption rate is a critical factor in risk assessment, the inherent hazards of the compound, such as neurotoxicity and photosensitization, have largely overridden the establishment of an "acceptable" daily intake or a formal safety margin for continued use in consumer goods. nih.govresearchgate.net
Historically, due to its lipophilic nature, this compound was detected in various human tissues, indicating bioaccumulation from past exposure. It was found in human adipose tissue and breast milk, confirming that exposure was widespread when the compound was in common use. researchgate.netregulations.gov
Key Findings on this compound Exposure & Safety
| Finding | Details | Source |
|---|---|---|
| Neurotoxicity in Animal Models | Occurred at doses well above estimated maximum daily human exposure. | nih.gov |
| Human Dermal Absorption | Very low; <1% of applied dose excreted after 120 hours. No detectable levels in plasma. | talkingaboutthescience.com |
| Bioaccumulation | Detected in human adipose tissue and breast milk from past exposures. | researchgate.netregulations.gov |
| Risk Estimation Gap | Lifetime experimental studies at low concentrations deemed necessary for full human risk estimation, but not performed. | nih.gov |
Implications of Continued Detection Despite Restrictions
Despite significant regulatory restrictions, including a ban on its use in cosmetics in the European Union since 1995, this compound continues to be detected in the environment. europa.eugreenpeace.to This persistence has several important implications for environmental and human health.
The continued presence of this compound demonstrates its high environmental persistence. A study in the Netherlands found the compound in 34% of rainwater samples years after it was banned, suggesting that it remains in the environment for long periods and can be subject to atmospheric transport. greenpeace.toregulations.gov Similarly, it has been identified in sewage treatment plant sludge in Canada well after its use was discontinued, indicating that historical contamination of infrastructure can act as an ongoing source to the environment. industrialchemicals.gov.au
The primary implication is the creation of a long-term environmental reservoir. Because this compound degrades very slowly and adsorbs to particulate matter, it remains in soils, sediments, and water systems. industrialchemicals.gov.au This persistence means that even without new inputs, aquatic and terrestrial organisms can be continuously exposed. As a bioaccumulative substance, it can enter the food chain, posing a potential risk long after its primary use has ceased. ewg.orgregulations.gov
Furthermore, the detection of this compound raises questions about its complete removal from all consumer products worldwide. Some reports suggest that despite widespread bans and voluntary phase-outs by major fragrance associations, it may still be present in some products, potentially from regions with less stringent regulations. ewg.orgindustrialchemicals.gov.au This highlights the challenges of global chemical management and the potential for continued, low-level human exposure through imported goods or legacy products. The compound's persistence and continued detection underscore the importance of long-term environmental monitoring for legacy pollutants.
Future Research Directions and Unanswered Questions
Long-Term Low-Dose Exposure Effects
Much of the existing toxicological data on musk ambrette comes from studies involving relatively high doses over short periods. However, human exposure, particularly in the past, was characterized by low doses over many years. The biological effects of such prolonged, low-level exposure are not well understood. nih.govresearchgate.net Future research must focus on lifetime experimental studies using lower concentrations of this compound to accurately estimate the risk to humans who were chronically exposed. nih.gov This is particularly crucial for understanding potential delayed neurotoxicity and other chronic health outcomes. nih.govnih.gov
Cumulative and Synergistic Effects with Other Environmental Contaminants
Humans are never exposed to a single chemical in isolation. The environment contains a complex mixture of contaminants, and the interactions between these substances can alter their individual toxicities. There is a pressing need for research into the cumulative and synergistic effects of this compound with other common environmental pollutants. mdpi.com For instance, some evidence suggests that while nitro musks may not be genotoxic on their own, they could enhance the genotoxicity of other chemicals. nih.govresearchgate.net Understanding these interactions is vital for a comprehensive risk assessment, as the combined effect of multiple low-dose exposures could be significant. mdpi.com
Elucidation of Specific Metabolic Pathways in Humans
The way this compound is metabolized in the human body is not fully elucidated. talkingaboutthescience.com While studies have identified some metabolites, the complete metabolic pathways and the enzymes involved remain to be characterized. talkingaboutthescience.com Research has shown that the major human urinary metabolites are likely formed through hydroxylation of the tert-butyl group, followed by conjugation with glucuronic acid. talkingaboutthescience.com However, the potential for other metabolic pathways, including the reduction of nitro groups to form potentially toxic arylamines, requires further investigation in human-relevant models. talkingaboutthescience.com A detailed understanding of these pathways is crucial for assessing inter-individual variability in susceptibility and for developing more accurate biomarkers of exposure.
Development of Novel, Safer Alternatives
The prohibition and restriction of this compound and other nitro musks spurred the development of alternative fragrance ingredients. bmvfragrances.comthegoodscentscompany.comfragranceu.com However, the quest for safer, effective, and sustainable musk compounds is ongoing. Future research should focus on the design and synthesis of novel musk molecules that possess the desired fragrance qualities without the adverse toxicological and environmental profiles of their predecessors. fernwehcollective.comlampoonmagazine.com This includes developing biodegradable compounds to prevent environmental persistence and bioaccumulation. fernwehcollective.com Plant-based alternatives, such as ambrette seed, and innovative synthetic molecules like Nitrolide, represent promising avenues for future development. thegoodscentscompany.comfragranceu.comfernwehcollective.comlampoonmagazine.com
Table 1: Examples of this compound Alternatives
| Type | Name(s) | Description |
|---|---|---|
| Synthetic (Non-Nitro) | Nitrolide, Galaxolide, Tonalide, Ambroxide | Developed to provide the fragrance qualities of nitro musks without the associated safety concerns. bmvfragrances.comthegoodscentscompany.comfernwehcollective.com |
| Plant-Based | Ambrette Seed, Angelica Root, Galbanum | Derived from natural plant sources, offering a musky scent profile. fernwehcollective.comlampoonmagazine.com |
Global Monitoring and Trend Analysis
Despite restrictions in many regions, this compound continues to be produced and used in some parts of the world. oup.comnordic-swan-ecolabel.org Furthermore, due to its persistence, it can still be detected in various environmental compartments, including water, sediment, and biota, even in areas where it has been banned. up.ptgreenpeace.to A critical future research direction is the establishment of robust global monitoring programs to track the environmental levels of this compound and its metabolites. researchgate.net This data is essential for assessing the effectiveness of current regulations, identifying potential hotspots of contamination, and understanding long-range environmental transport. researchgate.net Trend analysis of this compound concentrations over time will provide valuable insights into its environmental fate and persistence. volza.com
Mechanistic Studies on Endocrine Disruption and Puberty Onset
Recent research has identified this compound as a potential endocrine-disrupting chemical (EDC) that may contribute to the early onset of puberty in females. mdlinx.comtasnimnews.comelpais.com Studies have shown that this compound can activate key receptors in the brain, such as the gonadotropin-releasing hormone (GnRH) receptor and the kisspeptin (B8261505) receptor (KISS1R), which are involved in initiating puberty. oup.commdlinx.comnih.gov In vitro experiments with human cells and in vivo studies using zebrafish have demonstrated that this compound can stimulate the release of hormones that trigger the reproductive axis. oup.comtasnimnews.comnih.gov
Future mechanistic studies are needed to fully understand how this compound interacts with these and other receptors at a molecular level. oup.comresearchgate.net Research should aim to elucidate the precise signaling pathways that are disrupted and to determine the critical windows of developmental vulnerability to these effects. elpais.comewg.org Investigating the link between exposure levels and the timing of puberty in human populations is also a crucial next step. tasnimnews.com
Standardized International Risk Assessment Frameworks
The regulation of this compound varies globally, with bans or restrictions in some regions and continued use in others. up.ptmdlinx.comewg.orgifrafragrance.org This highlights the need for standardized international risk assessment frameworks for fragrance ingredients and other chemicals in consumer products. rivm.nl Future efforts should focus on harmonizing testing protocols, data requirements, and risk assessment methodologies across different regulatory bodies. europa.eu This would ensure a more consistent and protective approach to managing the risks of chemicals like this compound on a global scale. Such frameworks should incorporate modern toxicological methods and consider cumulative and synergistic effects to provide a more comprehensive evaluation of potential harm. mdpi.comrivm.nl
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting Musk Ambrette in environmental and biological matrices?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is the gold standard for quantifying this compound due to its sensitivity to nitroaromatic compounds. Validation requires calibration with certified reference materials, spike-and-recovery tests (85–115% recovery range), and inter-laboratory reproducibility checks . For biological samples (e.g., adipose tissue), liquid-liquid extraction with hexane or dichloromethane is recommended to isolate the compound before analysis.
Q. Which experimental models are used to evaluate this compound’s neurotoxicity?
- Methodological Answer : Rodent models (rats/mice) are primary for in vivo neurotoxicity studies, focusing on behavioral changes, histopathological brain examinations, and acetylcholinesterase inhibition assays. In vitro models use neuroblastoma cell lines (e.g., SH-SY5Y) to assess oxidative stress markers (e.g., ROS, glutathione depletion) and mitochondrial dysfunction. Dose-response curves must account for species-specific metabolic differences, with typical exposure durations ranging from 14–90 days .
Q. How do regulatory restrictions on this compound impact contemporary research priorities?
- Methodological Answer : Post-IFRA bans (post-1985), research shifted toward (1) retrospective analyses of historical exposure data, (2) environmental monitoring of persistent residues in waterways, and (3) structure-activity relationship (SAR) studies to identify safer analogs. Regulatory compliance requires cross-referencing the IFRA Standards (Amendment 40) and FDA guidelines to avoid unintended use in dermal or UV-exposed product formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across studies?
- Methodological Answer : Discrepancies arise from variations in exposure routes (oral vs. dermal), metabolic activation in different species, and study durations. To reconcile
- Conduct meta-analyses with stratification by dose (e.g., <50 mg/kg/day vs. higher doses).
- Use in silico tools (e.g., OECD QSAR Toolbox) to predict metabolite toxicity.
- Validate findings via two-year bioassays in rodents with controlled phototoxicity variables .
Q. What synthesis strategies can reduce this compound’s environmental persistence while retaining olfactory properties?
- Methodological Answer : Replace nitro groups (key to persistence) with bioisosteres like trifluoromethyl or cyano groups. Computational modeling (e.g., COSMO-RS) predicts volatility and biodegradability of analogs. Retrosynthetic analysis (disconnecting electron-withdrawing substituents first) optimizes yield, as demonstrated in nitroaromatic musk synthesis .
Q. What methodological gaps exist in assessing this compound’s endocrine disruption potential?
- Methodological Answer : Current in vitro assays (e.g., ER/AR CALUX) lack sensitivity to nitroaromatics. Advanced approaches include:
- Transcriptomic profiling of human adrenal carcinoma cells (H295R) to assess steroidogenesis.
- Cross-species comparisons using zebrafish embryos to evaluate developmental endocrine effects.
- Longitudinal cohort studies tracking puberty markers in populations with historical exposure .
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound’s phototoxic response across in vitro assays?
- Methodological Answer : Standardize UV exposure protocols (e.g., 310 nm, 10 J/cm²) and use immortalized keratinocyte lines (HaCaT) for consistency. Include positive controls (e.g., psoralen) and measure IL-8 secretion as a biomarker for photoallergy. Inter-laboratory validation is critical, as seen in the Wisneski et al. (1994) multi-lab GC-ECD study .
Experimental Design Considerations
Q. What controls are essential for in vivo neurotoxicity studies on this compound?
- Methodological Answer : Include (1) vehicle controls (solvents like DMSO), (2) positive controls (e.g., acrylamide for peripheral neuropathy), and (3) sham-exposed cohorts. Monitor body weight, food intake, and liver/kidney function to distinguish systemic toxicity from neurospecific effects. Histopathology should use blinded scoring to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
